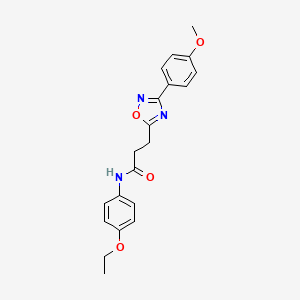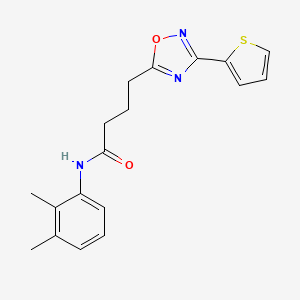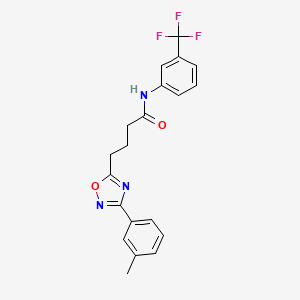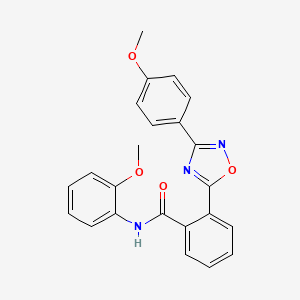
methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate, also known as OTD-002, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound was developed by OncoTherapy Science, Inc., a biopharmaceutical company that specializes in the development of innovative cancer therapies.
Wirkmechanismus
The mechanism of action of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate involves the inhibition of the protein kinase CK2, which is overexpressed in many types of cancer. CK2 plays a critical role in cancer cell survival, proliferation, and angiogenesis, making it an attractive target for cancer therapy. methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate binds to the ATP-binding site of CK2 and inhibits its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to have minimal toxicity in preclinical studies, with no significant adverse effects observed in animal models. Moreover, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to be well-tolerated in a phase I clinical trial in patients with advanced solid tumors. The pharmacokinetics of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate have been characterized in preclinical studies, and the compound has been shown to have good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate is its specificity for CK2, which makes it a promising candidate for cancer therapy. Moreover, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to enhance the efficacy of chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments. However, one of the limitations of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate is its relatively low potency compared to other CK2 inhibitors. Further optimization of the compound may be necessary to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the development of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate as a cancer therapy. One potential direction is the combination of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate with other targeted therapies, such as immune checkpoint inhibitors, to enhance the antitumor immune response. Another direction is the development of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate as a precision medicine approach, where patient-specific biomarkers are used to identify patients who are most likely to benefit from the treatment. Moreover, the optimization of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate and the development of analogs with improved potency and selectivity may lead to the development of more effective cancer therapies.
Synthesemethoden
The synthesis of methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline, which is then coupled with 4-oxo-4-((3-aminophenyl)amino)butanoic acid methyl ester to yield the final product, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate. The synthesis of this compound has been reported in a peer-reviewed scientific journal and has been validated by OncoTherapy Science, Inc.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. In these studies, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Moreover, methyl 4-oxo-4-((3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)amino)butanoate has been shown to enhance the efficacy of chemotherapy and radiation therapy in these models.
Eigenschaften
IUPAC Name |
methyl 4-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]anilino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-6-3-4-9-16(13)19-22-20(27-23-19)14-7-5-8-15(12-14)21-17(24)10-11-18(25)26-2/h3-9,12H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYTXAYCRBODKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)CCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7711788.png)

![3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid](/img/structure/B7711794.png)






